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For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of adrenal function is critical in the diagnosis and management of

various endocrine disorders. For decades, the adrenocorticotropic hormone (ACTH) stimulation

test, using the synthetic analogue tetracosactide acetate (also known as cosyntropin or

Synacthen®), has been the cornerstone of this evaluation. Tetracosactide, a synthetic

polypeptide corresponding to the first 24 amino acids of human ACTH, reliably stimulates the

adrenal cortex to produce cortisol.[1][2] However, the landscape of adrenal function testing is

evolving, with several alternative methodologies offering distinct advantages in specific clinical

and research settings.

This guide provides an objective comparison of the primary alternatives to the standard

tetracosactide acetate stimulation test, supported by experimental data. We delve into the

methodologies, performance characteristics, and underlying physiological principles of each

alternative to equip researchers and drug development professionals with the knowledge to

select the most appropriate testing strategy for their needs.

Low-Dose ACTH Stimulation Test
A significant alternative to the standard 250 µg tetracosactide dose is the low-dose test,

typically employing 1 µg of tetracosactide.[3] The rationale behind the low-dose test is that the

standard dose may be supraphysiological and could potentially stimulate a response from
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atrophic adrenal glands, leading to false-negative results in cases of secondary adrenal

insufficiency.[4]

Performance Comparison: Low-Dose vs. Standard-Dose
ACTH Test
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Parameter
Low-Dose (1 µg)
ACTH Test

Standard-Dose
(250 µg) ACTH Test

Key Findings and
Citations

Sensitivity for

Secondary Adrenal

Insufficiency

Generally considered

more sensitive,

particularly in

detecting mild or

recent-onset cases.[4]

[5] A meta-analysis

showed a sensitivity of

94.7% for the low-

dose test compared to

6.2% for the high-

dose test in one study.

[5] Another study

reported 100%

sensitivity with a

specific cut-off.[6]

May be less sensitive

for secondary adrenal

insufficiency.[4][5]

The low-dose test is

often favored for its

higher sensitivity in

diagnosing secondary

adrenal insufficiency.

[4][5]

Specificity

Specificity can be

lower with standard

cut-offs, leading to

more false-positive

results.[6] One study

reported a specificity

of 67.3% with the

standard cut-off,

which improved to

93.9% with a revised

cut-off.[6]

Generally exhibits

high specificity.[1]

Adjusting the cortisol

cut-off value is crucial

for optimizing the

specificity of the low-

dose test.[6]

Diagnostic Accuracy A meta-analysis found

that both high- and

low-dose tests have

similar overall

diagnostic accuracy,

but the low-dose test

may be better at ruling

Similar overall

diagnostic accuracy to

the low-dose test.[1]

The choice between

low and standard

dose may depend on

the clinical context

and the pre-test

probability of adrenal

insufficiency.[1]
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out secondary adrenal

insufficiency.[1]

Experimental Protocol: Low-Dose ACTH Stimulation
Test

Patient Preparation: The patient should fast overnight. Certain medications, like

glucocorticoids, should be withheld as they can interfere with the test results.[7]

Baseline Sample: A baseline blood sample is collected for serum cortisol measurement.[7]

ACTH Administration: 1 µg of tetracosactide (cosyntropin) is administered intravenously.[7]

Post-Stimulation Samples: Blood samples for serum cortisol are collected at 20 and 30

minutes after the injection.[6] Some protocols may also include a 60-minute sample.[8]

Interpretation: A peak serum cortisol level below a pre-defined cut-off (e.g., <500 nmol/L or

18 µg/dL, though this can be assay-dependent) is suggestive of adrenal insufficiency.[6]

ROC curve analysis has suggested an optimal cut-off of 401.5 nmol/L for the low-dose test to

improve specificity while maintaining high sensitivity.[6]

Low-Dose ACTH Stimulation Test Workflow
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Salivary Cortisol Measurement
Measuring cortisol in saliva presents a non-invasive alternative to serum cortisol assessment.

Salivary cortisol reflects the free, biologically active fraction of cortisol and is less affected by

variations in cortisol-binding globulin (CBG) levels, which can be altered in conditions like

pregnancy or in patients taking oral contraceptives.[9]

Performance Comparison: Salivary vs. Serum Cortisol
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Parameter Salivary Cortisol Serum Cortisol
Key Findings and
Citations

Correlation with

Serum Cortisol

Good correlation with

serum cortisol has

been reported,

particularly in the

high-dose ACTH

stimulation test.[8]

The standard for

cortisol measurement.

The correlation can be

weaker in the low-

dose test.[8]

Diagnostic Accuracy

One study reported a

sensitivity of 73.9%

and a specificity of

69.6% for a salivary

cortisol cut-off of <15

nmol/L in the low-dose

test.[8] Another study

found an overall

diagnostic agreement

of 79% between

salivary and serum

responses in the high-

dose test.[9]

Sensitivity for

secondary adrenal

insufficiency was

reported to be 67-79%

and specificity 71-88%

in one study.[10]

Salivary cortisol is a

reliable alternative,

especially when CBG

alterations are a

concern, though its

diagnostic accuracy in

the low-dose test may

be lower than serum

cortisol.[8][9]

Advantages

Non-invasive, stress-

free sample collection.

Reflects free cortisol,

unaffected by CBG

levels.[9]

Well-established

reference ranges and

automated assays are

widely available.

Salivary cortisol is

particularly

advantageous in

specific patient

populations with

altered protein

binding.[9]

Disadvantages

Lower concentrations

of cortisol can make

measurement more

challenging. Assay

methods need to be

robust (e.g., LC-

MS/MS).[9]

Invasive (requires

venipuncture).

Influenced by CBG

levels.[9]

The choice depends

on the clinical

question and available

laboratory resources.
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Experimental Protocol: Salivary Cortisol ACTH
Stimulation Test

Patient Preparation: Similar to the serum test, the patient should be in a fasting state.

Baseline Sample: A baseline saliva sample is collected using a dedicated collection device

(e.g., Salivette®).[4]

ACTH Administration: Standard (250 µg) or low-dose (1 µg) tetracosactide is administered

intravenously.

Post-Stimulation Samples: Saliva samples are collected at 30 and 60 minutes post-injection.

[8]

Sample Processing and Analysis: Saliva samples are centrifuged to obtain a clear

supernatant. Cortisol is typically measured using a sensitive method like liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Interpretation: A stimulated salivary cortisol level below a defined cut-off suggests adrenal

insufficiency. A cut-off of <15 nmol/L has been used in some studies.[8]

Glucagon Stimulation Test (GST)
The Glucagon Stimulation Test (GST) is another alternative, particularly useful when the insulin

tolerance test is contraindicated. Glucagon administration indirectly stimulates the HPA axis.

[11] It can also be used to assess growth hormone reserve simultaneously.[12]

Performance Comparison: GST vs. ACTH Test
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Parameter
Glucagon
Stimulation Test
(GST)

ACTH Stimulation
Test

Key Findings and
Citations

Reliability

Considered a reliable

alternative to the ITT

for assessing cortisol

secretion.[12]

However, some

studies suggest it is

not an optimal tool for

diagnosing secondary

AI in children, with

one study reporting

56% sensitivity and

83% specificity at a

cut-off of 320 nmol/L.

[13]

The standard for

direct adrenal

stimulation.

The GST assesses

the entire HPA axis,

whereas the ACTH

test primarily

evaluates adrenal

reserve.[11][14]

Cortisol Response

Peak cortisol

responses are

generally lower than

those seen with the

standard-dose ACTH

test.[2] The peak

cortisol response

occurs later, typically

between 120 and 180

minutes.[15]

Induces a more rapid

and robust cortisol

response.[2]

Different cortisol cut-

off values are required

for interpreting the

GST compared to

ACTH tests.[2]

Advantages

Can assess both

ACTH and growth

hormone reserve.

Safer than the ITT.[12]

Simpler and quicker to

perform than the GST.

GST is a good

alternative when

assessment of both

HPA and GH axes is

needed and ITT is

contraindicated.[12]

Disadvantages Longer test duration

(up to 4 hours). Can

Does not assess the

integrity of the

The choice depends

on the specific clinical
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cause nausea and

vomiting.[11] Less

direct stimulation of

the adrenal glands.

hypothalamus and

pituitary gland.

question and patient

characteristics.

Experimental Protocol: Glucagon Stimulation Test
Patient Preparation: The patient must fast overnight.[11] Contraindicated in malnourished

patients or those with pheochromocytoma.[11]

Baseline Sample: A baseline blood sample is collected for serum cortisol and glucose.[15]

Glucagon Administration: 1 mg of glucagon (1.5 mg if body weight > 90 kg) is administered

intramuscularly.[15]

Post-Stimulation Samples: Blood samples for cortisol and glucose are collected at 30, 60,

90, 120, 150, 180, 210, and 240 minutes.[15]

Interpretation: A peak cortisol level below a specific cut-off (e.g., <9.1 µg/dL in one study of

healthy adults) suggests adrenal insufficiency.[2] Cut-off values need to be established for

each specific assay.[2]

Insulin Tolerance Test (ITT)
The Insulin Tolerance Test (ITT) is widely regarded as the gold standard for assessing the

integrity of the entire Hypothalamic-Pituitary-Adrenal (HPA) axis.[14][16] It evaluates the body's

stress response by inducing hypoglycemia, which should trigger the release of CRH, ACTH,

and subsequently cortisol.

Performance and Considerations
The ITT is highly accurate but carries the risk of severe hypoglycemia, making it

contraindicated in patients with a history of seizures or cardiovascular disease.[17] The test

requires close medical supervision.[17] A peak cortisol response above a certain threshold

(e.g., >500 nmol/L or 18 µg/dL) is considered a normal response.[16]

Experimental Protocol: Insulin Tolerance Test
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Patient Preparation: The patient must fast overnight. The test is performed under strict

medical supervision.[18]

IV Access: An intravenous line is inserted for insulin administration and blood sampling.[17]

Baseline Samples: Baseline blood samples for glucose and cortisol are drawn.[17]

Insulin Administration: A bolus of regular insulin (e.g., 0.1 units/kg) is administered

intravenously.[17]

Monitoring and Sampling: Blood glucose is monitored closely, and samples for glucose and

cortisol are taken at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.[16]

Termination of Test: Once adequate hypoglycemia (blood glucose <2.2 mmol/L or 40 mg/dL)

with symptoms is achieved, the hypoglycemia is reversed with intravenous dextrose.[17]

Interpretation: A failure to mount an adequate cortisol response in the presence of significant

hypoglycemia indicates HPA axis insufficiency.[16]

Other Alternatives: CRH and Metyrapone
Stimulation Tests

Corticotropin-Releasing Hormone (CRH) Stimulation Test: This test is primarily used to

differentiate between pituitary and hypothalamic causes of secondary adrenal insufficiency.

[19] In response to CRH, patients with pituitary disease show a blunted ACTH response,

while those with hypothalamic disease may have a delayed and prolonged ACTH response.

[19] The protocol involves intravenous administration of CRH with serial measurements of

ACTH and cortisol.[20]

Metyrapone Stimulation Test: Metyrapone blocks the final step of cortisol synthesis, leading

to a decrease in cortisol and a subsequent increase in its precursor, 11-deoxycortisol, and a

compensatory rise in ACTH.[21] It is a sensitive test for detecting subtle defects in the HPA

axis. The overnight single-dose test is commonly used, with measurement of morning 11-

deoxycortisol and cortisol.[22]

Signaling Pathway of ACTH
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Tetracosactide and its alternatives that rely on ACTH stimulation ultimately act through the

melanocortin-2 receptor (MC2R) in the adrenal cortex. The binding of ACTH to MC2R, a G-

protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular

cyclic AMP (cAMP).[23] This initiates a signaling cascade, primarily through Protein Kinase A

(PKA), which promotes the synthesis and release of cortisol.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK500031/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACTH Signaling Pathway in Adrenal Cortex
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Simplified ACTH Signaling Cascade
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Conclusion
While the standard high-dose tetracosactide stimulation test remains a robust and widely used

tool for assessing adrenal function, a comprehensive understanding of the available

alternatives is essential for modern research and clinical practice. The low-dose ACTH test

offers increased sensitivity for secondary adrenal insufficiency, while salivary cortisol

measurement provides a non-invasive window into free cortisol levels, particularly valuable in

states of altered protein binding. The glucagon stimulation test and the insulin tolerance test,

though more complex, allow for a more extensive evaluation of the HPA axis. The choice of test

should be guided by the specific diagnostic question, patient characteristics, and the resources

available. This guide provides the foundational knowledge for making an informed decision in

the dynamic field of adrenal function assessment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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